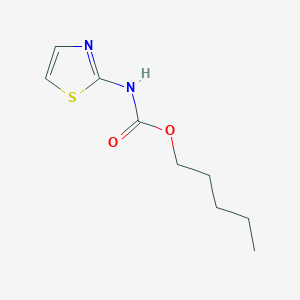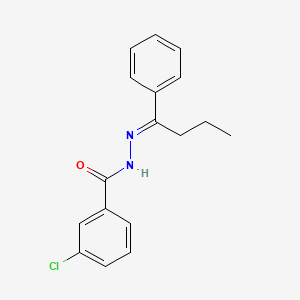![molecular formula C15H15N3O5 B3840415 6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B3840415.png)
6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone
Übersicht
Beschreibung
6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as Iodixanol, a nonionic radiocontrast agent used in medical imaging procedures.
Wirkmechanismus
The mechanism of action of 6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone is not fully understood. However, it is believed to work by binding to proteins and altering their conformation, which can affect their function. In medical imaging procedures, it works by increasing the contrast between different tissues, making it easier to identify abnormalities.
Biochemical and Physiological Effects:
6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone has been shown to have minimal toxicity and is generally well-tolerated in humans. However, it can cause mild side effects such as nausea, vomiting, and headache. In animal studies, it has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone in lab experiments is its ability to bind to proteins and alter their conformation, making it a useful tool for studying protein-protein interactions. Additionally, it has minimal toxicity and is generally well-tolerated in humans. However, its use as a contrast agent in medical imaging procedures can be limited by its high cost and potential for allergic reactions.
Zukünftige Richtungen
There are several potential future directions for research involving 6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone. One area of interest is its potential use in the treatment of cancer. It has been shown to have anticancer properties in vitro and in animal studies, and further research is needed to determine its potential as a cancer therapy. Additionally, it could be used as a tool for studying protein-protein interactions in various biological systems, which could lead to a better understanding of disease mechanisms and the development of new therapies. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for 6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone, which could make it more widely available for research and medical applications.
In conclusion, 6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone is a chemical compound with significant potential for scientific research and medical applications. Its ability to bind to proteins and alter their conformation makes it a useful tool for studying protein-protein interactions, and its low toxicity and well-tolerated nature make it a promising candidate for medical imaging procedures and cancer therapy. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone has several potential applications in scientific research. It has been used as a contrast agent in medical imaging procedures such as computed tomography (CT) scans, angiography, and venography. Additionally, it has been studied for its potential use in the treatment of cancer and as a tool for studying protein-protein interactions.
Eigenschaften
IUPAC Name |
4-hydroxy-5-nitro-2-[(E)-2-(2-propan-2-yloxyphenyl)ethenyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-9(2)23-11-6-4-3-5-10(11)7-8-12-16-14(19)13(18(21)22)15(20)17-12/h3-9H,1-2H3,(H2,16,17,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQFDFVZSNBNHX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-nitro-2-{(E)-2-[2-(propan-2-yloxy)phenyl]ethenyl}pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methylcyclohexyl [1,1-bis(trifluoromethyl)propyl]carbamate](/img/structure/B3840339.png)
![N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B3840345.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethanamine](/img/structure/B3840350.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B3840373.png)

![3-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B3840386.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840390.png)

![N'-(2-furylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3840413.png)

![3-[(3-formyl-4-hydroxyphenyl)diazenyl]benzoic acid](/img/structure/B3840427.png)
![1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,4'-piperidine]-3-carboxylic acid](/img/structure/B3840430.png)
